molecular formula C11H10BrN3OS2 B11706341 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B11706341
M. Wt: 344.3 g/mol
InChI Key: GVPNCUUUIXYOOD-UHFFFAOYSA-N
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Description

This compound belongs to the 1,3,4-thiadiazole class, a heterocyclic scaffold known for diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects . The molecule features:

  • 5-(Ethylsulfanyl) substitution on the thiadiazole ring: The ethylsulfanyl group contributes to lipophilicity, influencing membrane permeability and metabolic stability .
  • Molecular formula: C₁₀H₉BrN₃OS₂ (exact mass: 335.98 g/mol) (derived from analogs in ).

Properties

Molecular Formula

C11H10BrN3OS2

Molecular Weight

344.3 g/mol

IUPAC Name

2-bromo-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)benzamide

InChI

InChI=1S/C11H10BrN3OS2/c1-2-17-11-15-14-10(18-11)13-9(16)7-5-3-4-6-8(7)12/h3-6H,2H2,1H3,(H,13,14,16)

InChI Key

GVPNCUUUIXYOOD-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Ethylsulfanyl Group: The ethylsulfanyl group is introduced by reacting the thiadiazole intermediate with ethyl bromide in the presence of a base such as sodium hydroxide.

    Bromination of Benzamide: The benzamide moiety is brominated using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination.

    Coupling Reaction: The final step involves coupling the brominated benzamide with the ethylsulfanyl-thiadiazole intermediate under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone, and the thiadiazole ring can undergo reduction under specific conditions.

    Coupling Reactions: The compound can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include azides, thiols, or amines.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Reduced thiadiazole derivatives.

Scientific Research Applications

2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and ethylsulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The thiadiazole ring may also interact with metal ions or other cofactors, affecting various biochemical pathways.

Comparison with Similar Compounds

Substituent Effects on the Benzamide Ring

Compound Name Substituent Position & Type Key Findings Reference
2-Bromo-N-[5-(ethylsulfanyl)-...] 2-Bromo (ortho) High potency attributed to bromine’s electron-withdrawing and steric effects
4-Bromo-N-[5-(ethylsulfanyl)-...] 4-Bromo (para) Lower steric hindrance may reduce binding affinity compared to ortho isomer
2-Methyl-N-[5-(ethylsulfanyl)-...] 2-Methyl Methyl group lacks bromine’s electronic effects; lower activity observed
2-Fluoro/Chloro analogs 2-F, 2-Cl Fluorine and chlorine show moderate activity but less than bromine

Key Insight : Bromine at the ortho position (as in the target compound) optimizes activity, likely due to enhanced hydrophobic interactions and steric stabilization in target binding pockets .

Variations in the Thiadiazole Substituents

Compound Name Thiadiazole Substituent Biological Impact Reference
2-Bromo-N-[5-(ethylsulfanyl)-...] Ethylsulfanyl Balances lipophilicity and metabolic stability
2-Bromo-N-[5-(2-chlorobenzylsulfanyl)-...] 2-Chlorobenzylsulfanyl Increased molecular weight (440.76 g/mol) may reduce solubility
2-Bromo-N-[5-(2,4-dichlorophenyl)-...] 2,4-Dichlorophenyl Bulky aromatic substituent may hinder cellular uptake
N-(5-Amino-1,3,4-thiadiazol-2-yl) benzamide Amino group Less active due to reduced lipophilicity and increased polarity

Key Insight: Ethylsulfanyl provides an optimal balance between lipophilicity and steric bulk, favoring bioavailability compared to bulkier (e.g., benzylsulfanyl) or polar (e.g., amino) groups .

Spectroscopic and Physicochemical Properties

Compound Name ¹H NMR (Key Shifts) IR (Notable Bands) Molecular Weight (g/mol)
2-Bromo-N-[5-(ethylsulfanyl)-...] δ 7.8–8.2 (Ar-H, bromobenzamide) 1670 cm⁻¹ (C=O stretch) ~335.98
4-Fluoro-N-[5-(pyridin-2-yl)-...] δ 7.5–8.0 (pyridine-H) 1680 cm⁻¹ (C=O) 317.34
2-Methoxy-N-[5-(2-methoxyphenyl)-...] δ 3.9 (OCH₃) 1655 cm⁻¹ (C=O) 342.39

Key Insight : The bromine atom in the target compound induces distinct deshielding in ¹H NMR (δ >7.5 ppm for aromatic protons), while the ethylsulfanyl group contributes to C-S stretching bands near 650 cm⁻¹ in IR .

Biological Activity

2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide is a compound belonging to the thiadiazole family, known for its diverse biological activities. The structural characteristics of thiadiazoles contribute significantly to their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities. This article reviews the biological activity of this specific compound based on various studies and data.

Chemical Structure and Properties

The compound's molecular formula is C10H10BrN3S2, with a molecular weight of approximately 300.24 g/mol. The presence of the bromine atom and the ethylsulfanyl group enhances its reactivity and potential biological interactions.

Antimicrobial Activity

Studies have shown that thiadiazole derivatives exhibit significant antibacterial properties. For instance, a series of 1,3,4-thiadiazole derivatives were synthesized and tested against various bacterial strains, demonstrating effective inhibition against Gram-positive and Gram-negative bacteria. The derivatives containing bromine substituents showed enhanced activity compared to their non-brominated counterparts .

Anticancer Properties

Thiadiazole compounds have been investigated for their anticancer potential. Research indicates that this compound exhibits cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves apoptosis induction mediated through the activation of caspase pathways .

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vitro assays demonstrated that it significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential as a therapeutic agent in inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound inhibits enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes.
  • DNA Interaction : It may intercalate into DNA strands, disrupting replication in cancer cells.
  • Receptor Modulation : The compound can modulate receptor activity involved in cell signaling pathways related to growth and inflammation.

Case Studies

StudyFindings
Demonstrated significant antibacterial activity against S. aureus and E. coli with MIC values ranging from 10 to 25 µg/mL.
Showed cytotoxicity in MCF-7 cells with an IC50 value of 15 µM after 48 hours of treatment.
Reported anti-inflammatory effects through downregulation of TNF-alpha and IL-6 in LPS-stimulated macrophages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodology :

  • Alkylation and Cyclization : React 5-(ethylsulfanyl)-1,3,4-thiadiazol-2-amine with 2-bromobenzoyl chloride in pyridine under controlled temperatures (e.g., 273 K to room temperature). Purify via ethanol recrystallization (yield: ~95%) .
  • Alternative Pathways : Use heterocyclic coupling agents (e.g., cyanomethylene derivatives) to introduce functional groups, as demonstrated in analogous thiadiazole syntheses .
    • Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., pyridine for acylation) to minimize byproducts .

Q. How is the molecular structure of this compound characterized?

  • Techniques :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O and C–H⋯O interactions) using SHELX software .
  • Spectroscopy : Confirm structure via:
  • ¹H NMR : Peaks at δ 7.49–8.01 ppm (aromatic protons), δ 4.78 ppm (CH₂) .
  • IR : Absorbance bands for amide C=O (~1670 cm⁻¹) and thiadiazole rings (~1540 cm⁻¹) .
    • Data Table :
TechniqueKey ObservationsReference
X-ray DiffractionPlanar thiadiazole ring; N–H⋯O hydrogen bonds
¹H NMRAromatic multiplicity at δ 7.49–8.01 ppm

Q. What initial biological activities have been reported for this compound?

  • Findings :

  • Antimicrobial Activity : Demonstrated efficacy against Gram-positive bacteria (e.g., S. aureus) and Candida albicans (MIC: 12.5 µg/mL) .
  • Anticancer Potential : Analogous thiadiazoles show GI₅₀ values of 2–10 µM against SK-MEL-2 and MCF-7 cell lines via ERK/AKT pathway inhibition .
    • Mechanistic Insight : Bioactivity correlates with thiadiazole’s electron-deficient ring and bromobenzamide’s hydrophobic interactions .

Advanced Research Questions

Q. How can computational methods predict and optimize the biological activity of this compound?

  • Approaches :

  • Molecular Docking : Use AutoDock or Schrödinger to model interactions with targets like 15-lipoxygenase (15-LOX) or EGFR. Prioritize compounds with binding energies < -8 kcal/mol .
  • ADMET Prediction : Apply QikProp to assess oral bioavailability (e.g., % human oral absorption >70%) and toxicity (e.g., CNS activity < -2) .
    • Case Study : Derivatives with electron-withdrawing groups (e.g., -Br) showed enhanced docking scores against LOX enzymes .

Q. How do structural modifications influence the anticancer activity of thiadiazole derivatives?

  • Structure-Activity Relationship (SAR) :

  • Substituent Effects :
  • Electron-deficient groups (e.g., -Br, -CN) enhance apoptosis via ROS generation .
  • Hydrophobic moieties (e.g., benzamide) improve membrane permeability .
  • Data Contradictions :
  • Some derivatives show higher potency against leukemia (HL-60) than solid tumors, possibly due to differential uptake .
    • Table : SAR Trends in Analogous Compounds
SubstituentActivity (GI₅₀, µM)MechanismReference
-Br (para position)2.1 (MCF-7)AKT/ERK inhibition
-OCH₃8.5 (SK-MEL-2)Cell cycle arrest (G2/M)

Q. How can researchers resolve contradictions in reported biological data across studies?

  • Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., MCF-7 vs. HeLa) and control compounds (e.g., Adriamycin) .
  • Dose-Response Analysis : Compare IC₅₀ values under identical conditions (e.g., 48-hr exposure vs. 72-hr) .
    • Case Example : Discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility or compound solubility .

Key Resources for Methodological Design

  • Crystallography : SHELX-97 for structure refinement .
  • Synthetic Protocols : Pyridine-mediated acylation for high yields .
  • Biological Assays : MTT protocol for cytotoxicity screening .

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